Nicotine-d4

説明

Nicotine-d4 is a deuterated analog of nicotine . It is used as a stable-labeled internal standard applicable for use in quantification of nicotine levels for forensic analysis, nicotine testing, clinical and diagnostic testing, urine drug testing, or isotope dilution methods by LC/MS or GC/MS .

Synthesis Analysis

While specific synthesis methods for Nicotine-d4 were not found, the synthesis of nicotine involves a four-step process . The first step involves the allylation of pyridinecarboxaldehyde, followed by the creation of a chiral azide from the resulting alcohol. The key step is an intramolecular hydroboration-cycloalkylation reaction .

Molecular Structure Analysis

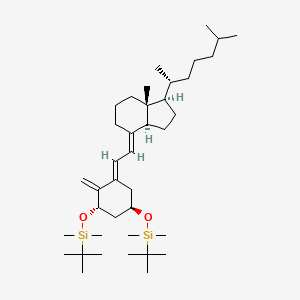

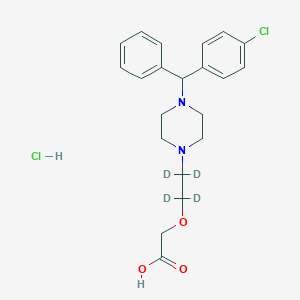

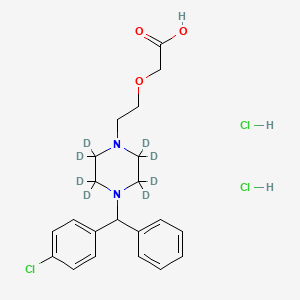

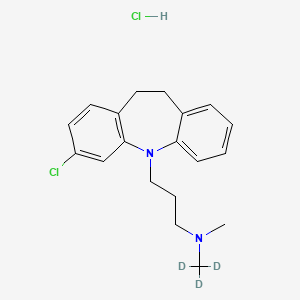

Nicotine-d4 has a molecular formula of C10H10D4N2 and a molecular weight of 166.26 . It is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle .

Chemical Reactions Analysis

In the case of nicotine and nicotine-d4, a simple adduct (M+H) + was observed during the determination of glycerol, propylene glycol, and nicotine in refill liquids using liquid chromatography .

Physical And Chemical Properties Analysis

Nicotine-d4 is a yellow to dark brown oil . It has a molecular weight of 166.26 and a molecular formula of C10H10D4N2 . It is slightly soluble in chloroform, ethyl acetate, and methanol .

科学的研究の応用

Ultra High Performance Liquid Chromatography (UHPLC-MS/MS) Method Development

Nicotine-d4 is used in the development of a UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines (TSNAs) in different test matrices . This method can provide simultaneous quantification of trace levels of TSNAs and high concentrations of nicotine in biological media .

Preclinical Studies

In preclinical studies, Nicotine-d4 is used for the analysis of nicotine, NNN, and NNK in the porcine buccal epithelium and PBS extracts of smokeless tobacco products . This helps in understanding the impact of these substances on biological tissues .

Tobacco Product Analysis

Nicotine-d4 is used in the direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column . This method was validated on a LC-MS/MS system for the quantitation of N-nitrosonornicotine (NNN) and 4- (methylnitrosamino)-1- (3-pyridyl)-1-butanone (NNK) in commercial tobacco products .

Food and Drug Administration (FDA) Regulations

Nicotine-d4 is used in the analysis of tobacco products to ensure they meet FDA regulations . The FDA has proposed recommendations that NNN levels in smokeless tobacco be limited .

Molecularly Imprinted Polymers (MIPs)

Nicotine-d4 is used in the development of Molecularly Imprinted Polymers (MIPs) for the selective extraction of analytes from complex matrices . MIPs can be incorporated into online systems, replacing traditional high performance liquid chromatography (HPLC) columns .

CORESTA Recommended Method

Nicotine-d4 is used in the CORESTA recommended method for the determination of TSNAs in tobacco and tobacco products . This method supports repeatability and reproducibility data for various tobacco products .

作用機序

Target of Action

Nicotine-d4, like its parent compound nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are crucial mediators of cellular functions and are considered important drug targets .

Mode of Action

Nicotine-d4 interacts with its targets, the nAChRs, in a specific manner. It acts as an agonist at these receptors . Upon binding to the nAChRs, nicotine dramatically stimulates neurons and ultimately blocks synaptic transmission . This interaction results in changes in neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The primary biochemical pathway affected by nicotine-d4 is the nicotinic cholinergic pathway . Nicotine binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways . This binding influences both neuronal excitability and cell signaling mechanisms . Furthermore, nicotine can influence the dopamine systems, which have been widely studied in the context of nicotine dependence .

Pharmacokinetics

Nicotine is typically administered through inhalation, but can also be absorbed orally or through the skin . It is distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of nicotine-d4’s action are likely similar to those of nicotine. Nicotine induces various biological effects such as neoangiogenesis, cell division, and proliferation . It affects both neural and non-neural cells through specific pathways downstream of nAChRs . Specific effects mediated by α7 nAChRs are highlighted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of nicotine-d4. For instance, socio-environmental factors such as family and peer smoking behaviors can influence susceptibility to nicotine . Additionally, environmental stresses like high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco plants . Understanding these factors can help in developing strategies to mitigate the harmful effects of nicotine and its derivatives.

Safety and Hazards

Nicotine-d4, like nicotine, can be absorbed through the alimentary canal, respiratory tract, and intact skin . It is associated with numerous health risks such as heart health, mental health, and cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to keep away from heat/sparks/open flames/hot surfaces .

将来の方向性

The regulation of nicotine levels in cigarettes and other tobacco products is now possible, and the reduction of nicotine in tobacco products could potentially have a profound impact on reducing tobacco-related morbidity and mortality . Future research and policy directions include the examination of reduced nicotine content cigarettes .

特性

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662144 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotine-d4 | |

CAS RN |

350818-69-8 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350818-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is nicotine-d4 preferred as an internal standard for nicotine analysis?

A: Nicotine-d4 exhibits very similar chemical behavior to nicotine, making it ideal for minimizing matrix effects during sample preparation and analysis. This ensures accurate quantification of nicotine levels. [, , ]

Q2: What analytical methods commonly utilize nicotine-d4 for nicotine quantification?

A: Researchers widely employ Gas Chromatography/Mass Spectrometry (GC/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) techniques with nicotine-d4 as an internal standard for quantifying nicotine in various biological samples. [, , , , , ]

Q3: Can you provide an example of how nicotine-d4 assists in real-world research applications?

A: A study investigating nicotine exposure in coffeehouse workers utilized GC/MS with nicotine-d4 to accurately measure hair nicotine levels, demonstrating the compound's effectiveness in evaluating environmental tobacco smoke exposure. []

Q4: How does nicotine-d4 help in understanding nicotine metabolism?

A: In a study comparing nicotine metabolism between HIV-positive and HIV-negative smokers, a sensitive LC-MS/MS method using nicotine-d4 successfully determined the concentrations of nicotine and its metabolites in plasma, providing insights into potential metabolic differences between the groups. []

Q5: Can nicotine-d4 be utilized to study the fate of nicotine in cigarettes under different smoking conditions?

A: Yes, research has shown that by injecting tobacco rods with nicotine-d4 and analyzing the mainstream smoke, sidestream smoke, and cigarette remains, scientists can track the distribution and transformation of nicotine under various puffing and filter vent-blocking conditions. []

Q6: Has nicotine-d4 been applied in research on electronic cigarettes?

A: Absolutely, researchers have developed an assay using nicotine-d4 to determine the actual nicotine concentration in electronic cigarette cartridges, comparing it to labeled concentrations and addressing concerns about quality control in manufacturing. []

Q7: Can nicotine-d4 be used in techniques beyond traditional chromatography?

A: Yes, researchers have developed a rapid method using Surface-Enhanced Raman Spectroscopy (SERS) with nicotine-d4 as an internal standard for measuring nicotine concentrations in e-liquids, highlighting its versatility in analytical applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。